molecular formula C18H22ClNO3 B1217157 Cloquintocet-mexyl CAS No. 99607-70-2

Cloquintocet-mexyl

Cat. No. B1217157
CAS RN: 99607-70-2
M. Wt: 335.8 g/mol
InChI Key: COYBRKAVBMYYSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Cloquintocet-mexyl involves chiral high-performance liquid chromatography (HPLC) methods for measuring its enantiomers. Shen et al. (2012) developed and validated a simple chiral HPLC method with UV detection for Cloquintocet-mexyl enantiomers using cellulose tris-(3,5-dimethylphenylcarbamate) as the chiral stationary phase. Good separation was achieved using a mixture of n-hexane and n-propanol as the mobile phase, demonstrating the compound's stereoselective degradation in biological mediums (Shen et al., 2012).

Molecular Structure Analysis

Investigations into Cloquintocet-mexyl's molecular structure have been conducted through X-ray crystallography and spectroscopic studies. For instance, El‐Dissouky et al. (2020) focused on the molecular structures of charge transfer complexes, providing insight into the hydrogen bonding and proton transfer mechanisms. Though not directly on Cloquintocet-mexyl, this research methodology is applicable for analyzing its molecular structure (El‐Dissouky et al., 2020).

Chemical Reactions and Properties

Cloquintocet-mexyl undergoes various chemical reactions, indicating its complex behavior in different environments. The compound's enantiomers show stereoselective degradation, suggesting specific pathways and metabolites relevant in biological systems. Studies like that of Shen et al. (2012) offer detailed insights into these processes, shedding light on the compound's chemical behavior and interactions with other substances.

Physical Properties Analysis

The physical properties of Cloquintocet-mexyl, such as stability and particle size distribution in herbicide emulsions, have been studied by Dzardanov et al. (2014). Their research highlights the influence of mixed surfactants on the stability of fenoxaprop-P-ethyl and Cloquintocet-mexyl-based emulsions, pointing to the formation of ensembles with bimodal particle size distributions and the determination of the most stable emulsion formulations (Dzardanov et al., 2014).

Scientific Research Applications

Application 1: Herbicide Safener

  • Summary of the Application : Cloquintocet-mexyl is used as a safener in herbicides. It is designed to protect crops from the harmful effects of herbicides without reducing the herbicides’ efficacy . In particular, it has been used in conjunction with the herbicide pyroxsulam .
  • Methods of Application or Experimental Procedures : The herbicide and safener are typically applied together. In one study, cloquintocet-mexyl was used in conjunction with the herbicide pyroxsulam, which was applied to the troublesome global weed Lolium sp. (rye-grass) .
  • Results or Outcomes : The application of cloquintocet-mexyl was found to reduce the sensitivity of Lolium sp. to the associated ALS-inhibiting herbicide. It likely exacerbated herbicide-degrading secondary metabolism pathways, suggesting that genetic variation for safener response is present in Lolium sp .

Application 2: Enhancing Herbicide Metabolism in Crops

  • Summary of the Application : Cloquintocet-mexyl can enhance the metabolism of herbicides in crops . This is significant for the discovery of novel types of safeners .
  • Methods of Application or Experimental Procedures : The safener is applied in combination with herbicides or added to seeds via pre-sowing seed treatments .
  • Results or Outcomes : Cloquintocet-mexyl was found to enhance the expression level of the TtMRP1 gene in wheat coleoptile by 9.5 times that of the control. In addition, it enhanced the expression level of the TtMRP2 gene by 2.3 times that of the control .

Application 3: Reducing Sensitivity to Herbicides

  • Summary of the Application : Cloquintocet-mexyl reduces the sensitivity of Lolium sp. (rye-grass) to the associated ALS-inhibiting herbicide .
  • Methods of Application or Experimental Procedures : The safener and herbicide are applied together .
  • Results or Outcomes : Joint application of cloquintocet-mexyl and pyroxsulam resulted in a significantly higher frequency of surviving plants in all three Lolium sp. populations studied compared to the application of pyroxsulam alone .

Application 4: Protection of Wheat

  • Summary of the Application : Cloquintocet-mexyl is used as a safener for the protection of wheat .
  • Methods of Application or Experimental Procedures : The safener is applied to the wheat crop .
  • Results or Outcomes : The application of cloquintocet-mexyl has been reported in Alberta, Manitoba, and Saskatchewan, suggesting the potential for the presence of safeners in aquatic environments outside the USA .

Application 5: Affecting Absorption and Transportation of Herbicides in Crops

  • Summary of the Application : Cloquintocet-mexyl can affect the absorption and transportation of herbicides in crops . This is significant for the discovery of novel types of safeners .
  • Methods of Application or Experimental Procedures : The safener is applied in combination with herbicides or added to seeds via pre-sowing seed treatments .
  • Results or Outcomes : Cloquintocet-mexyl was found to enhance the expression level of the TtMRP1 gene in wheat coleoptile by 9.5 times that of the control. In addition, it enhanced the expression level of the TtMRP2 gene by 2.3 times that of the control .

Application 6: Competitively Binding to Herbicide Target Sites

  • Summary of the Application : Cloquintocet-mexyl can competitively bind to herbicide target sites . This is significant for the discovery of novel types of safeners .
  • Methods of Application or Experimental Procedures : The safener is applied in combination with herbicides or added to seeds via pre-sowing seed treatments .
  • Results or Outcomes : Cloquintocet-mexyl was found to enhance the expression level of the TtMRP1 gene in wheat coleoptile by 9.5 times that of the control. In addition, it enhanced the expression level of the TtMRP2 gene by 2.3 times that of the control .

Safety And Hazards

Cloquintocet-mexyl may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray .

Future Directions

Understanding the mechanisms by which safeners like cloquintocet-mexyl act is significant for the discovery of novel types . Future research could focus on the molecular mechanisms for safener induction of their corresponding genes or signaling pathways .

properties

IUPAC Name

heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYBRKAVBMYYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041794
Record name Cloquintocet-mexyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Cloquintocet-mexyl

CAS RN

99607-70-2
Record name Cloquintocet-mexyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99607-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloquintocet-mexyl [ISO]
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Record name Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cloquintocet-mexyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
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Record name CLOQUINTOCET-MEXYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
799
Citations
N Li, D Han, X Ma, C Qiu, Y Qin, T Yao… - Biomedical …, 2022 - Wiley Online Library
… ) method with multi‐walled carbon nanotube (MWCNT) as a dispersive solid‐phase extraction was developed for simultaneous determination of pinoxaden (PXD), cloquintocet‐mexyl (…
M Li, X Di, Z Jiang - Chemosphere, 2022 - Elsevier
… in soil indicated that (R)-cloquintocet-mexyl was preferentially degraded. This work is the … of cloquintocet-mexyl and provide basic data for the risk evaluation of cloquintocet-mexyl in …
Number of citations: 8 www.sciencedirect.com
Z Shen, W Zhu, X Xu, Z Zhou… - Biomedical …, 2012 - Wiley Online Library
… Cloquintocet-mexyl degrades into free acid in the soil and is hydrolyzed to the free acid as … the in vitro degradation of CP combined with cloquintocet-mexyl (ClM), which is widely used …
VL Taylor, I Cummins, M Brazier-Hicks… - … and experimental botany, 2013 - Elsevier
… the chemically unrelated cloquintocet mexyl. Focussing on cloquintocet mexyl, treatments were … these responses, it was determined that cloquintocet mexyl was rapidly hydrolysed to the …
Number of citations: 68 www.sciencedirect.com
F Pala, H Mennan - 5th International Regional Development …, 2020 - researchgate.net
… etkisi (%95.31) sağladığı bunu sırasıyla mesosulfuron-methyl + dicamba %50+tritosulfuron %25 WG 20 ml da-1 (%94.16) ve pyroxsulam %7.08+florasulam %1.42+cloquintocet-mexyl %…
Number of citations: 2 www.researchgate.net
A Duhoux, A Duhoux, F Pernin, CC Delye - 5. Journée des Doctorants …, 2016 - hal.science
… safener cloquintocet-mexyl … cloquintocet-mexyl was observed on most genes regulation, with a relative effect of cloquintocetmexyl up to 48%. We demonstrated that cloquintocet-mexyl …
Number of citations: 0 hal.science
A Duhoux, F Pernin, D Desserre, C Délye - Frontiers in plant science, 2017 - frontiersin.org
… Overall, we demonstrated that cloquintocet-mexyl and mefenpyr-diethyl both reduced the sensitivity of Lolium sp. to their associated ALS-inhibiting herbicide and most likely …
Number of citations: 28 www.frontiersin.org
M Brazier, DJ Cole, R Edwards - Phytochemistry, 2002 - Elsevier
… Cloquintocet mexyl … cloquintocet mexyl. Dichlormid was a much weaker enhancer of OGT activity, with the same subset of OGT activities increased as determined with cloquintocet mexyl…
Number of citations: 139 www.sciencedirect.com
Y Wan, H He, R Sun, L Li, J Sha, G Jiang, Y Li… - Journal of Molecular …, 2020 - Elsevier
… , which is mainly used in the production of cloquintocet-mexyl. Besides, it can be used as … In our laboratory, cloxiquine is used for the synthesis of cloquintocet-mexyl, the productivity …
Number of citations: 13 www.sciencedirect.com
L Scarponi, E Quagliarini… - Pest Management …, 2006 - Wiley Online Library
… Cloquintocet-mexyl produced increases in enzyme activity ranging from 38.8 to 125.6% in … These effects, like those with cloquintocet-mexyl, were seen in wheat and maize during the …
Number of citations: 76 onlinelibrary.wiley.com

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